

Commercial Availability and Technical Guide for 7-Bromochroman-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromochroman-4-one

Cat. No.: B108298

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of **7-Bromochroman-4-one** (CAS No. 18442-22-3). This key chemical intermediate is valuable in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Physicochemical Properties

7-Bromochroman-4-one is a solid, typically appearing as a white to yellow powder. While a definitive experimentally determined melting point is not widely published, its predicted boiling point is approximately 336.6 ± 42.0 °C.

Property	Value	Source
CAS Number	18442-22-3	[1] [2] [3]
Molecular Formula	C ₉ H ₇ BrO ₂	[1] [2] [3]
Molecular Weight	227.05 g/mol	[1] [2] [3]
Appearance	White to yellow solid	[4]
Predicted Boiling Point	336.6±42.0 °C	[1] [4]
Predicted Density	1.621±0.06 g/cm ³	[1] [4]
Storage Temperature	2-8°C	[1] [4]

Commercial Availability and Suppliers

7-Bromochroman-4-one is readily available from a variety of chemical suppliers. Purity levels generally range from 95% to over 98%. The following table provides a non-exhaustive list of suppliers and their stated purity levels. Researchers are advised to request certificates of analysis for lot-specific purity data.

Supplier	Stated Purity
AChemBlock	95%
BLD Pharm	≥95% (typical)
ChemicalBook Suppliers	Listings range from various purities
J&W Pharmlab	Information available upon request
LookChem Suppliers	Listings up to 99%
Chemsrc Suppliers	Typically ≥98.0%

Experimental Protocols

Synthesis of 7-Bromochroman-4-one

Two primary synthetic routes for **7-Bromochroman-4-one** are commonly cited.

Method 1: Intramolecular Friedel-Crafts Cyclization

This method involves the cyclization of 3-(3-bromophenoxy)propanoic acid using a catalyst such as acid-activated montmorillonite K-10.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, combine 3-(3-bromophenoxy)propanoic acid (1.0 mmol) and freshly prepared acid-activated montmorillonite K-10 (300% by weight).
- Reaction: Add toluene (2 mL) to the flask and heat the mixture to reflux under an inert atmosphere for a duration of 30-45 minutes.
- Work-up: After cooling to room temperature, add dichloromethane (10-15 mL). Filter the solid catalyst and wash it with two portions of dichloromethane.
- Purification: Concentrate the combined organic filtrate under reduced pressure. The resulting crude product can be further purified by extraction with hexane (10-15 mL) to yield pure **7-Bromochroman-4-one**.^[5]

Method 2: Hydrogenation of 7-Bromo-4H-chromen-4-one

This method involves the hydrogenation of 7-bromo-4H-chromen-4-one using Wilkinson's catalyst.

Experimental Protocol:

- Reaction Setup: In a suitable pressure vessel, dissolve 7-bromo-4H-chromen-4-one in ethanol.
- Catalyst Addition: Add Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).
- Reaction: The reaction is carried out under hydrogen pressure at an elevated temperature.
- Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or chromatography.^{[1][4][5]}

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of **7-Bromochroman-4-one**.

Proposed HPLC Method:

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any less polar impurities.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Sample Preparation: 1 mg/mL in Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are essential for confirming the structure of **7-Bromochroman-4-one**.

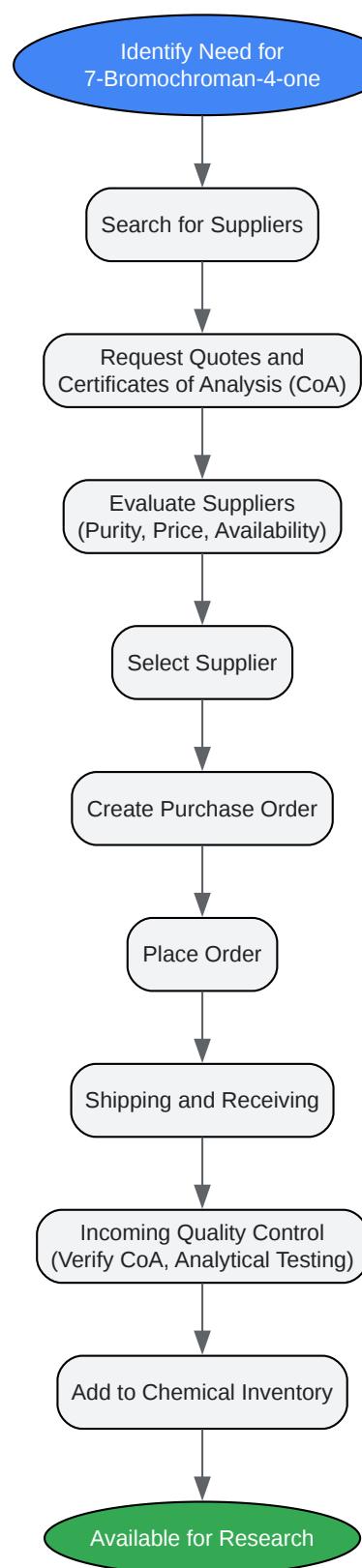
Predicted ^1H NMR (CDCl_3):

- The spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring.
- Two triplet signals are anticipated for the two methylene groups of the chromanone ring.

Predicted ^{13}C NMR (CDCl_3):

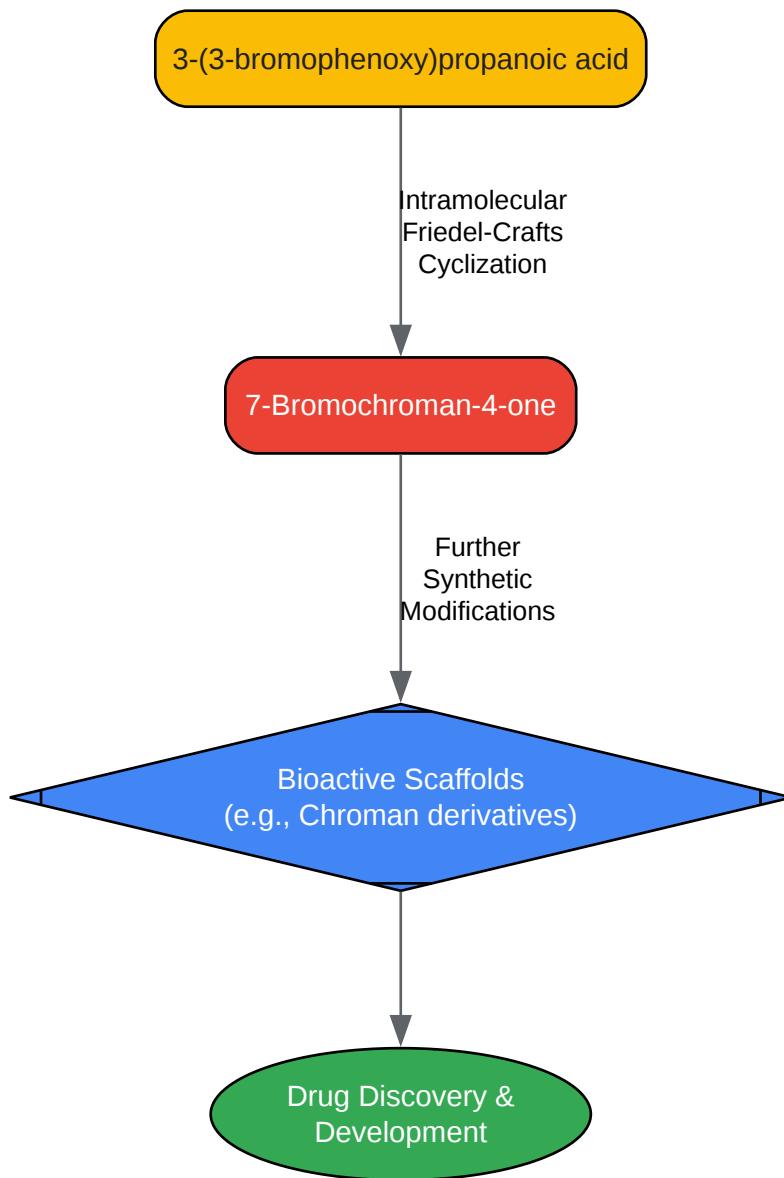
- The spectrum will show signals for the carbonyl carbon, the aromatic carbons (some of which will be quaternary), and the two methylene carbons.

Diagrams



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Procurement Workflow for **7-Bromochroman-4-one**.



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Role of **7-Bromochroman-4-one** in Synthesis.

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References

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